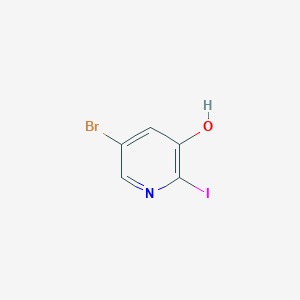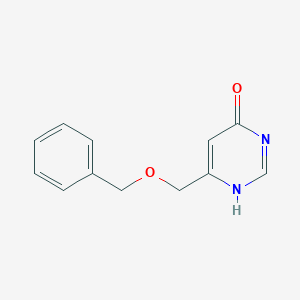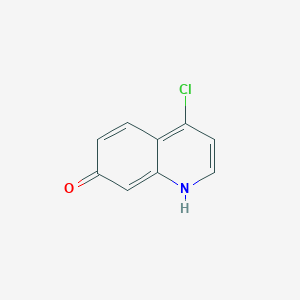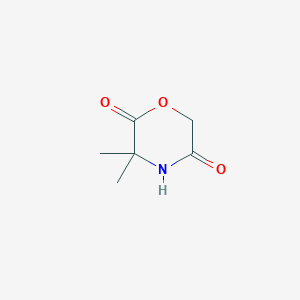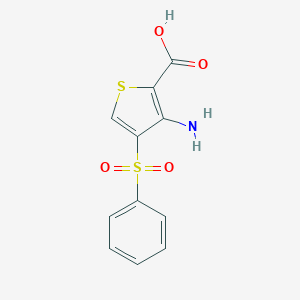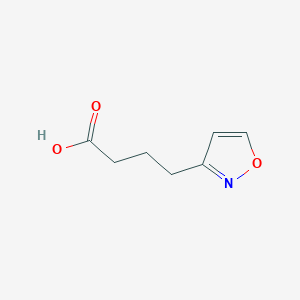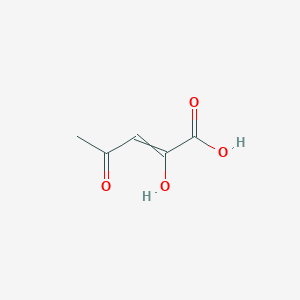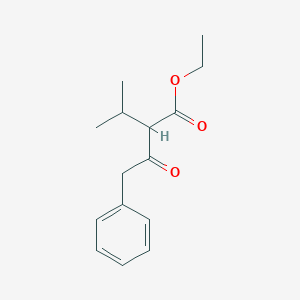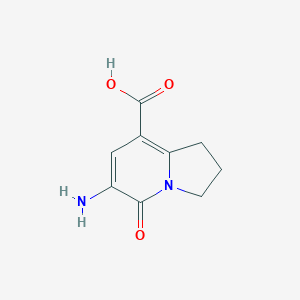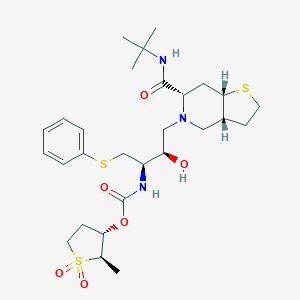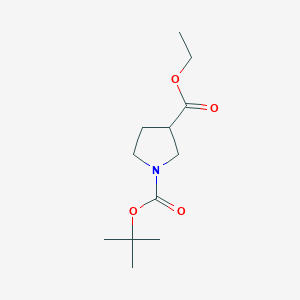![molecular formula C15H16N2O3 B063466 N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide CAS No. 170944-57-7](/img/structure/B63466.png)
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide, also known as DDM-INH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of isoniazid, which is a well-known anti-tuberculosis drug. DDM-INH has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. HDAC inhibition by N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide leads to the accumulation of acetylated histones, which are associated with gene activation and apoptosis induction.
生化和生理效应
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been reported to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of drug efficacy, and anti-inflammatory effects. It has also been reported to have low toxicity and good biocompatibility.
实验室实验的优点和局限性
One of the major advantages of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide in lab experiments is its low toxicity and good biocompatibility. It can also be easily synthesized using simple methods. However, one of the major limitations of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide. One of the areas of research is the development of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide-based drug delivery systems for targeted drug delivery. Another area of research is the optimization of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide and its potential applications in various fields of research.
In conclusion, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is a promising chemical compound that has shown potential applications in various fields of research. Its low toxicity, good biocompatibility, and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can be synthesized using various methods, including the reaction of isoniazid with cyclohexanone, followed by the reaction of the resulting intermediate with formaldehyde and sodium borohydride. Another method involves the reaction of isoniazid with cyclohexanone and formaldehyde in the presence of acetic acid. Both of these methods have been reported to yield N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide with high purity.
科学研究应用
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, drug delivery, and imaging. Studies have shown that N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to enhance the therapeutic efficacy of anticancer drugs in combination therapy. In drug delivery, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a carrier for various drugs, including anti-inflammatory drugs and antibiotics. In imaging, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a contrast agent for magnetic resonance imaging (MRI).
属性
CAS 编号 |
170944-57-7 |
|---|---|
产品名称 |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
分子式 |
C15H16N2O3 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)7-12(18)11(13(19)8-15)9-17-14(20)10-3-5-16-6-4-10/h3-6,9,18H,7-8H2,1-2H3 |
InChI 键 |
QJASBSPZZXRURZ-UHFFFAOYSA-N |
手性 SMILES |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC(=O)C2=CC=NC=C2)O)C |
规范 SMILES |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
同义词 |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



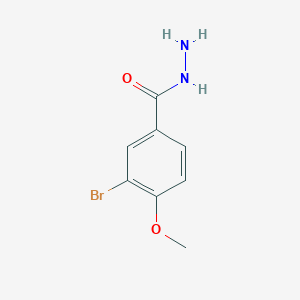
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
